molecular formula C20H28ClFN2O2 B2384066 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one CAS No. 1705235-74-0

3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one

Cat. No.: B2384066
CAS No.: 1705235-74-0
M. Wt: 382.9
InChI Key: FPYMREUCTKBQIX-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including a chlorinated and fluorinated phenyl ring, a methoxy group, and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated phenyl precursor. One common method involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to introduce the bipiperidine and methoxy groups. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClFN2O2/c1-26-17-8-12-23(13-9-17)16-6-10-24(11-7-16)20(25)5-3-15-2-4-19(22)18(21)14-15/h2,4,14,16-17H,3,5-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYMREUCTKBQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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